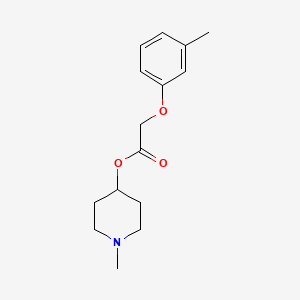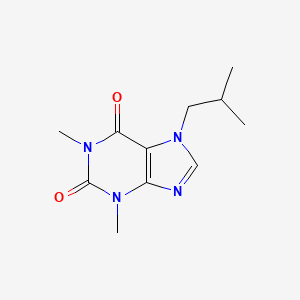
Isbufylline
描述
异丁菲林,也称为1,3-二甲基-7-异丁基黄嘌呤,是一种黄嘌呤衍生物,具有显著的抗支气管痉挛作用。它在结构上与茶碱相关,并表现出对各种痉挛原引起的支气管痉挛的显著对抗作用。 与茶碱不同的是,异丁菲林对中枢神经系统的兴奋作用很小,使其成为治疗哮喘和其他呼吸系统疾病的有希望的候选药物 .
作用机制
异丁菲林主要通过抑制磷酸二酯酶发挥其作用,导致细胞内环状腺苷一磷酸 (cAMP) 水平升高 。cAMP 的升高导致支气管扩张和呼吸道炎症减少。 异丁菲林对中枢神经系统的兴奋作用很小,这归因于它对 A1 嘌呤受体的亲和力低 。 该化合物的分子靶点包括磷酸二酯酶和腺苷受体,它们参与其药理作用 .
生化分析
Biochemical Properties
Isbufylline plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It exhibits phosphodiesterase inhibitory properties, although at concentrations much higher than those required for its spasmolytic effects in isolated bronchial tissues . This inhibition leads to an increase in cyclic AMP levels, which in turn relaxes bronchial smooth muscles. This compound also shows a reduced affinity for A1 purinoceptors compared to theophylline, resulting in minimal central nervous system excitatory effects .
Cellular Effects
This compound influences various cellular processes, particularly in respiratory cells. It effectively antagonizes bronchospasms induced by spasmogens such as capsaicin, arachidonic acid, PAF, and antigens . This action is primarily due to the local release of biologically active substances involved in asthma pathogenesis. This compound’s impact on cell signaling pathways includes the modulation of cyclic AMP levels, which affects gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits phosphodiesterase enzymes, leading to increased cyclic AMP levels and subsequent relaxation of bronchial smooth muscles . Additionally, this compound’s low affinity for A1 purinoceptors minimizes its central nervous system excitatory effects . The compound also influences gene expression by modulating cyclic AMP-dependent pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in both in vitro and in vivo models, with its antibronchospastic effects being sustained over prolonged periods . Its phosphodiesterase inhibitory properties are only evident at higher concentrations . Long-term studies have shown that this compound maintains its efficacy with minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces bronchospasms without significant central nervous system or cardiovascular adverse effects . At higher doses, this compound may exhibit toxic effects, including potential cardiovascular responses . Threshold effects have been observed, indicating a narrow therapeutic window for optimal efficacy .
Metabolic Pathways
This compound undergoes biotransformation and renal excretion in humans. The main metabolites detected in plasma include 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, 1,3-dimethyl-7-(2-hydroxy-2-methyl-propyl) xanthine, and 1-methyl-7-(2-methyl-propyl) xanthine . In urine, the metabolites include 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, 1,3-dimethyl-7-(2-carboxy-propyl) xanthine, and 1,3-dimethyl-7-(2-hydroxymethyl-propyl) xanthine glucuronic acid . These metabolic pathways indicate that this compound is primarily eliminated through renal excretion .
Transport and Distribution
This compound is distributed unevenly within the body due to differences in blood perfusion, tissue binding, and membrane permeability . It is transported to various tissues, with its distribution being influenced by factors such as lipid content and regional pH . The compound’s transport and distribution are dynamic processes, with metabolism and excretion occurring simultaneously .
准备方法
异丁菲林可以通过多种方法合成。 一种常见的合成途径是在 80°C 的 N,N-二甲基甲酰胺中,茶碱钠盐与异丁基卤化物反应 。这种方法以高纯度和效率生产异丁菲林。工业生产方法通常遵循类似的合成路线,确保质量一致和可扩展性。
化学反应分析
异丁菲林会发生各种化学反应,包括氧化、还原和取代。 已知它抑制磷酸二酯酶,磷酸二酯酶在其药理作用中起着至关重要的作用 。这些反应中常用的试剂包括氧化剂、还原剂和卤化物。 从这些反应中形成的主要产物包括各种黄嘌呤衍生物及其代谢物 .
科学研究应用
异丁菲林在科学研究中具有广泛的应用。在化学方面,它被用作研究黄嘌呤衍生物及其药理特性的模型化合物。 在生物学和医学中,异丁菲林被研究以其治疗哮喘和肺炎等呼吸系统疾病的潜力 。 其抗炎和支气管扩张活性使其成为呼吸系统研究中宝贵的化合物 。 此外,异丁菲林独特的药代动力学特性,如生物利用度和代谢途径,在药代动力学和药物代谢研究中被研究 .
相似化合物的比较
异丁菲林在结构上类似于其他黄嘌呤衍生物,如茶碱和恩普菲林。它表现出独特的特性,使其与这些化合物区别开来。 与茶碱不同的是,异丁菲林对中枢神经系统的兴奋作用很小,使其成为呼吸系统疾病患者更安全的选择 。 恩普菲林是另一种黄嘌呤衍生物,也缺乏中枢神经系统的兴奋作用,但与异丁菲林相比具有不同的药代动力学特性 。这些差异突出了异丁菲林在其药理特性和治疗潜力方面的独特性。
结论
异丁菲林是一种很有前景的黄嘌呤衍生物,具有显著的抗支气管痉挛作用,对中枢神经系统的兴奋作用很小。其独特的药理特性使其成为治疗呼吸系统疾病和进行科学研究的宝贵化合物。
属性
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-7(2)5-15-6-12-9-8(15)10(16)14(4)11(17)13(9)3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUWQSQEVISUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046767 | |
| Record name | Isbufylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
90162-60-0 | |
| Record name | Isbufylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90162-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isbufylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090162600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isbufylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISBUFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8Z5F38D0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


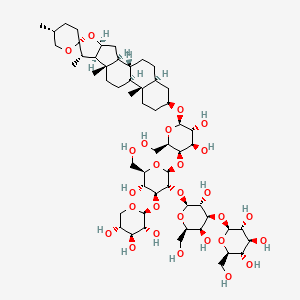
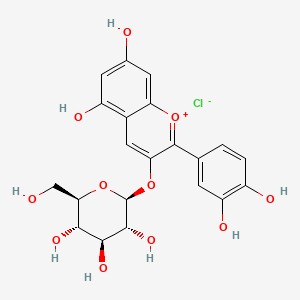
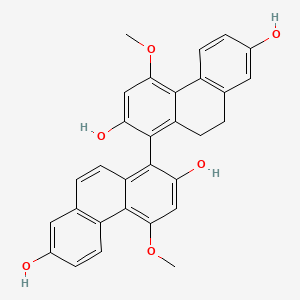
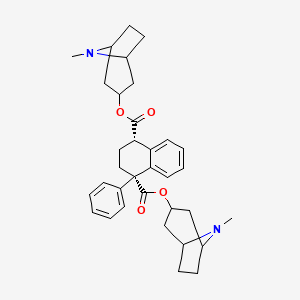

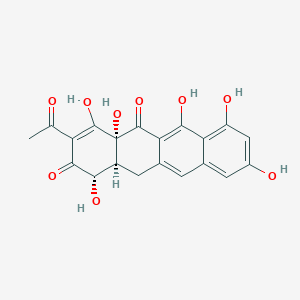
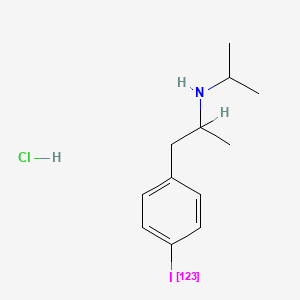
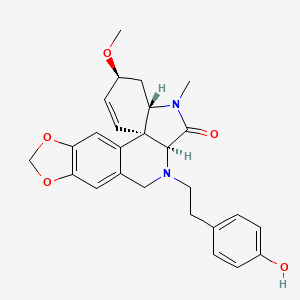
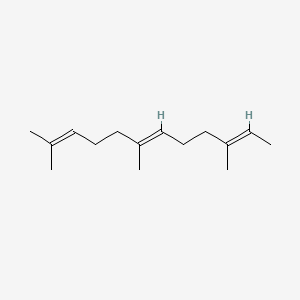

![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1216153.png)

